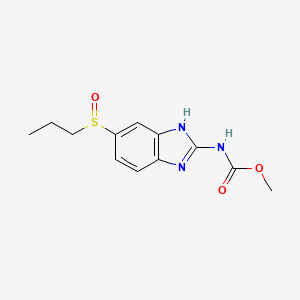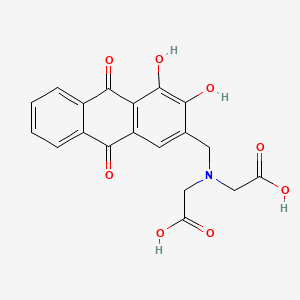
Argiprestocina
Descripción general
Descripción
La Argiprestocina es una hormona secretada por el hipotálamo aviar en respuesta a factores estresantes. Es un congénere de la hormona mamífera arginina vasopresina y participa en la respuesta al estrés junto con el factor liberador de corticotropina . La this compound desempeña un papel clave en el mantenimiento de la osmolalidad y actúa como una hormona antidiurética .
Aplicaciones Científicas De Investigación
La Argiprestocina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigada por su papel en la respuesta al estrés y la osmorregulación en especies aviares.
Medicina: Explorada por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con el equilibrio hídrico y el estrés.
Industria: Utilizada en el desarrollo de medicamentos basados en péptidos y como patrón de referencia en las pruebas farmacéuticas
Mecanismo De Acción
La Argiprestocina ejerce sus efectos uniéndose a receptores específicos en las células diana. Actúa principalmente en los riñones para promover la reabsorción de agua, manteniendo así la osmolalidad. Los objetivos moleculares incluyen los receptores de vasopresina, que activan las vías de señalización que involucran al monofosfato de adenosina cíclico (cAMP) y la proteína quinasa A (PKA). Estas vías conducen a la inserción de canales de agua (acuaporinas) en la membrana celular, facilitando la reabsorción de agua .
Análisis Bioquímico
Biochemical Properties
Argiprestocin interacts with various enzymes, proteins, and other biomolecules. It is involved in the stress response along with corticotropin-releasing factor
Cellular Effects
Argiprestocin has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Argiprestocin are still being explored.
Molecular Mechanism
The molecular mechanism of Argiprestocin is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La Argiprestocina se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición paso a paso de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación del enlace peptídico .
Métodos de Producción Industrial
La producción industrial de this compound implica SPPS a gran escala, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza. El producto final se liofiliza para obtener una forma de polvo estable .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Argiprestocina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los aminoácidos que contienen azufre, lo que lleva a la formación de enlaces disulfuro.
Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol utilizando agentes reductores.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen formas oxidadas con enlaces disulfuro, formas reducidas con grupos tiol libres y varios análogos con aminoácidos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Arginina vasopresina: Una hormona mamífera con propiedades antidiuréticas similares.
Oxitocina: Otra hormona neurohipofisaria con similitudes estructurales pero efectos fisiológicos diferentes.
Isotocin: Una hormona de los peces con funciones similares en la osmorregulación
Unicidad de la Argiprestocina
La this compound es única en su doble función como hormona antidiurética y mediadora de la respuesta al estrés en especies aviares. Su capacidad para regular el equilibrio hídrico y responder a factores estresantes la convierte en un compuesto valioso para la investigación en endocrinología y fisiología .
Propiedades
Número CAS |
113-80-4 |
|---|---|
Fórmula molecular |
C45H68F3N15O14S2 |
Peso molecular |
1164.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |
Clave InChI |
MWMKKDDWBHXINT-JLDWLUOQSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
9034-50-8 |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
CYIQNCPRG |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arginine vasotocin?
A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.
Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?
A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []
Q3: How does modifying the structure of arginine vasotocin affect its activity?
A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []
Q4: What are the primary physiological roles of arginine vasotocin in birds?
A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]
Q5: How does arginine vasotocin interact with its receptors to exert its effects?
A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]
Q6: What is the role of arginine vasotocin in osmoregulation in birds?
A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]
Q7: What role does arginine vasotocin play in the stress response in birds?
A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []
Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?
A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []
Q9: Could arginine vasotocin or its analogs have therapeutic potential?
A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []
Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?
A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []
Q11: What are some of the key techniques used to study arginine vasotocin and its effects?
A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]
Q12: What are some promising areas for future research on arginine vasotocin?
A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















